molecular formula C16H12BrFO3 B1328063 4-Bromo-4'-(1,3-dioxolan-2-YL)-2-fluorobenzophenone CAS No. 898760-58-2

4-Bromo-4'-(1,3-dioxolan-2-YL)-2-fluorobenzophenone

Cat. No.: B1328063
CAS No.: 898760-58-2
M. Wt: 351.17 g/mol
InChI Key: VNSNYEDCQRYVHT-UHFFFAOYSA-N
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Description

4-Bromo-4’-(1,3-dioxolan-2-YL)-2-fluorobenzophenone is an organic compound with the molecular formula C16H13BrO3. It is a derivative of benzophenone, characterized by the presence of bromine, fluorine, and a dioxolane ring.

Scientific Research Applications

4-Bromo-4’-(1,3-dioxolan-2-YL)-2-fluorobenzophenone has several scientific research applications:

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-4’-(1,3-dioxolan-2-YL)-2-fluorobenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenone derivatives .

Mechanism of Action

The mechanism of action of 4-Bromo-4’-(1,3-dioxolan-2-YL)-2-fluorobenzophenone involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms, as well as the dioxolane ring, allows the compound to participate in various chemical reactions, influencing its reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 4-Bromo-4’-(1,3-dioxolan-2-yl)benzophenone
  • 4-Bromo-4-(1,3-dioxolan-2-yl)oxane
  • 4-Bromo-4’-(1,3-dioxolan-2-yl)-3-fluorobenzophenone

Comparison: The dioxolane ring also adds to its structural complexity, making it a valuable compound for various research and industrial purposes .

Properties

IUPAC Name

(4-bromo-2-fluorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrFO3/c17-12-5-6-13(14(18)9-12)15(19)10-1-3-11(4-2-10)16-20-7-8-21-16/h1-6,9,16H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSNYEDCQRYVHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645128
Record name (4-Bromo-2-fluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898760-58-2
Record name (4-Bromo-2-fluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898760-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromo-2-fluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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